Cas no 19955-41-0 (Propane-2-sulfinamide)

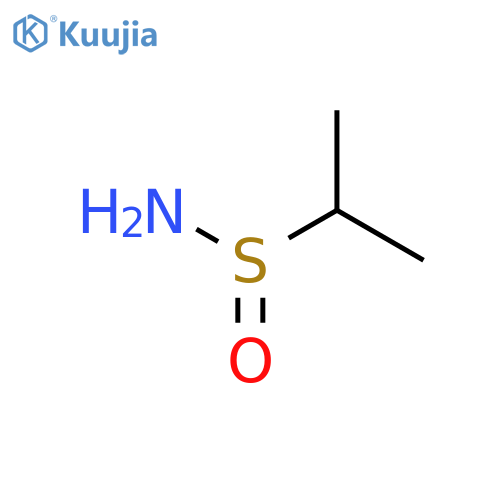

Propane-2-sulfinamide structure

商品名:Propane-2-sulfinamide

Propane-2-sulfinamide 化学的及び物理的性質

名前と識別子

-

- propane-2-sulfinamide

- 2-propanesulfinamide

- Propane-2-sulfinamide

-

- MDL: MFCD28118572

- インチ: 1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3

- InChIKey: LFILDSDQMSCNBV-UHFFFAOYSA-N

- ほほえんだ: S(C(C)C)(N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 61.8

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 62.3

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 215.1±23.0 °C at 760 mmHg

- フラッシュポイント: 83.9±22.6 °C

- じょうきあつ: 0.2±0.4 mmHg at 25°C

Propane-2-sulfinamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Propane-2-sulfinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593595-5g |

Propane-2-sulfinamide |

19955-41-0 | 98% | 5g |

¥23940.00 | 2023-11-21 | |

| A2B Chem LLC | AW12624-2.5g |

propane-2-sulfinamide |

19955-41-0 | 95% | 2.5g |

$2039.00 | 2024-04-20 | |

| Enamine | EN300-186843-0.1g |

propane-2-sulfinamide |

19955-41-0 | 95% | 0.1g |

$337.0 | 2023-09-18 | |

| Enamine | EN300-186843-0.5g |

propane-2-sulfinamide |

19955-41-0 | 95% | 0.5g |

$758.0 | 2023-09-18 | |

| 1PlusChem | 1P01BFW0-500mg |

propane-2-sulfinamide |

19955-41-0 | 95% | 500mg |

$1048.00 | 2025-03-19 | |

| A2B Chem LLC | AW12624-250mg |

propane-2-sulfinamide |

19955-41-0 | 95% | 250mg |

$542.00 | 2024-04-20 | |

| Aaron | AR01BG4C-10g |

propane-2-sulfinamide |

19955-41-0 | 95% | 10g |

$5767.00 | 2023-12-14 | |

| abcr | AB446017-1g |

Propane-2-sulfinamide, min. 95%; . |

19955-41-0 | 1g |

€1457.50 | 2025-02-16 | ||

| A2B Chem LLC | AW12624-5g |

propane-2-sulfinamide |

19955-41-0 | 95% | 5g |

$3000.00 | 2024-04-20 | |

| 1PlusChem | 1P01BFW0-2.5g |

propane-2-sulfinamide |

19955-41-0 | 95% | 2.5g |

$2479.00 | 2025-03-19 |

Propane-2-sulfinamide 関連文献

-

Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378

-

Sif T. Linde,Vasco Corti,Vibeke H. Lauridsen,Johannes N. Lamhauge,Karl Anker J?rgensen,Nomaan M. Rezayee Chem. Sci. 2023 14 3676

-

Guofu Zhang,Shengjun Xu,Xiaoqiang Xie,Chengrong Ding,Shang Shan RSC Adv. 2017 7 9431

-

Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378

-

Plato A. Magriotis RSC Med. Chem. 2020 11 745

19955-41-0 (Propane-2-sulfinamide) 関連製品

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19955-41-0)Propane-2-sulfinamide

清らかである:99%

はかる:1g

価格 ($):629